molecular formula C13H16INO B8551670 4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 179064-39-2

4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8551670
CAS No.: 179064-39-2
M. Wt: 329.18 g/mol
InChI Key: UMGCSWYBULSQNP-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C13H16INO and its molecular weight is 329.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

179064-39-2

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

4-[(2-iodophenoxy)methyl]-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C13H16INO/c1-15-8-6-11(7-9-15)10-16-13-5-3-2-4-12(13)14/h2-6H,7-10H2,1H3

InChI Key

UMGCSWYBULSQNP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)COC2=CC=CC=C2I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine (D9) and 2-iodophenol, using a procedure similar to that of Description 1 in 74% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

4-(Hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine (D1, 5.63 g, 0.044 mol), 2-iodophenol (7.80 g, 0.035 mol) and triphenylphosphine (11.61 g, 0.044 mol) were stirred in dry THF (200 ml) under Ar as diethyl azodicarboxylate (7.0 ml, 0.044 mol) was added portionwise. The solution was stirred for 1 h, concentrated, diluted with ethyl acetate, and extracted with dil. HCl. The extract was basified (sat. K2CO3 solution) and extracted with ethyl acetate. This organic extract was dried (Na2SO4) and evaporated to give a brown oil. Purification by chromatography on silica gel, eluting with 0-10% methanol/chloroform (gradient) gave the title compound (7.65 g, 65%) as an amber oil.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
11.61 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods III

Procedure details

4-(Hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine (D1, 5.63 g, 0.044 mol), 2-iodophenol (7.80 g, 0.035 mol) and triphenylphosphine (11.61 g, 0.044 mol) were stirred in dry THF (200 ml) under Ar as diethyl azodicarboxylate (7.0 ml, 0.044 mol) was added portionwise. The solution was stirred for 1h, concentrated, diluted with ethyl acetate, and extracted with dil. HCl. The extract was basified (sat. K2CO3 solution) and extracted with ethyl acetate. This organic extract was dried (Na2SO4) and evaporated to give a brown oil. Purification by chromatography on silica gel, eluting with 0-10% methanol/chloroform (gradient) gave the title compound (7.65 g, 65%) as an amber oil.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
11.61 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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